molecular formula C9H7FN2O B1450929 7-Fluoro-6-methylquinazolin-4(3H)-one CAS No. 1037206-88-4

7-Fluoro-6-methylquinazolin-4(3H)-one

Cat. No. B1450929
M. Wt: 178.16 g/mol
InChI Key: GPUIJBWDORWOPA-UHFFFAOYSA-N
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Description

7-Fluoro-6-methylquinazolin-4(3H)-one is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a fluorinated quinazolinone derivative that has been used in various scientific research applications due to its unique structure and properties. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Novel Compounds

A study detailed the synthesis of a novel compound by condensing 3-amino-7-fluoro-2-methylquinazolin-4(3H)-one with other reagents, showcasing the chemical versatility and potential for creating diverse molecular structures for various applications (L. Xi, 2014).

Biological Interactions and Potential Therapeutic Effects

Interaction Studies with Lysozyme

Research investigating the interaction between a derivative of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one and lysozyme provided insights into the compound's potential biological interactions and mechanisms, which could influence the design of therapeutics targeting specific protein interactions (K. Hemalatha et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Another study synthesized derivatives of 2-methylquinazolin-4(3H)-one, demonstrating promising anti-inflammatory and antimicrobial properties. This suggests the potential for developing new treatments for infections and inflammatory conditions (Ashish P. Keche & V. M. Kamble, 2014).

Novel Applications and Mechanistic Insights

Antitumor Lead and Tubulin-Binding Agents

A study introduced a novel class of tubulin-binding tumor-vascular disrupting agents based on a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold, underscoring the compound's role in cancer research and the development of new anticancer drugs (Mu-Tian Cui et al., 2017).

Photophysical and Electrochemical Studies

The optical and electrochemical properties of novel 2,3-dihydroquinazolin-4(1H)-ones were explored, revealing the compounds' potential applications in biochemistry and medicine, particularly in developing sensitive and selective DNA fluorophores (A. Kamble et al., 2017).

properties

IUPAC Name

7-fluoro-6-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-2-6-8(3-7(5)10)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUIJBWDORWOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731443
Record name 7-Fluoro-6-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-methylquinazolin-4(3H)-one

CAS RN

1037206-88-4
Record name 7-Fluoro-6-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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